2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the indolizine family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Photoluminescence Behavior in Derivatives
6-Amino-8-cyanobenzo[1, 2-b]indolizines, which are structurally related to the compound , have been noted for their unique photoluminescence properties. These derivatives exhibit reversible pH-dependent optical properties characterized by a dramatic blue shift in fluorescence emission upon protonation. This behavior is attributed to C-protonation and loss of aromaticity, rather than the anticipated N-protonation, as evidenced by acid titration and NMR spectroscopy experiments (Outlaw et al., 2016).
Anticancer Activity
The synthesis of novel indolizine derivatives has been undertaken with potential applications in treating tropical diseases. Specific indolizine core structures were synthesized as intermediates for efficient derivatization, leading to the development of compounds like 8-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)- N -(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)indolizine-5-carboxamide and its analogs. The synthesis and biological activity of these compounds suggest their potential application in addressing tropical diseases (Zhang et al., 2014).
Potential Application as Antimicrobial Agents
Compounds based on the indolizine scaffold, such as 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various microorganisms, indicating their potential use as antimicrobial agents. The in vitro activity was supported by molecular docking studies, which further highlighted the potential of these molecules in medical applications (Mahanthesha et al., 2022).
Synthesis and Transformations
The chemical synthesis and transformations of compounds related to 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide have been a focus of several studies. For instance, the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involved heating specific propanoates with polyphosphoric acid. These synthetic pathways offer insights into the chemical behavior and potential applications of these compounds in various fields (Cucek & Verček, 2008).
Antioxidant Properties
Ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized and evaluated for their in vitro antioxidant properties using a DPPH scavenging method. Some of these compounds, notably ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate, demonstrated significant antioxidant potency, indicating their potential application in health and pharmaceutical sciences (Uppar et al., 2020).
properties
IUPAC Name |
2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-16-8-4-5-9-19(16)27-25(30)21-20-10-6-7-15-28(20)23(22(21)26)24(29)17-11-13-18(31-2)14-12-17/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRROFWSZXOTPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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